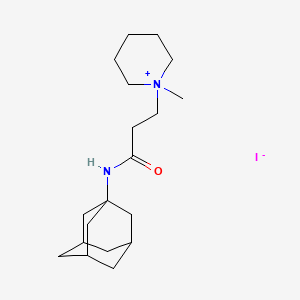
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is a compound that features an adamantane moiety, a piperidinium ring, and an iodide ion. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide typically involves the reaction of 1-adamantylamine with an appropriate piperidine derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out under reflux conditions to ensure complete conversion. The iodide ion is introduced through the addition of an iodinating agent such as iodine or potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium hydroxide in polar solvents.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Secondary amines.
Substitution: Corresponding halide or hydroxide derivatives.
Aplicaciones Científicas De Investigación
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidinium ring can interact with various receptors or enzymes, modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is unique due to its combination of an adamantane moiety with a piperidinium ring and an iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
25517-18-4 |
|---|---|
Fórmula molecular |
C19H33IN2O |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-3-(1-methylpiperidin-1-ium-1-yl)propanamide;iodide |
InChI |
InChI=1S/C19H32N2O.HI/c1-21(6-3-2-4-7-21)8-5-18(22)20-19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,2-14H2,1H3;1H |
Clave InChI |
DSGJDWZPZBHSAK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



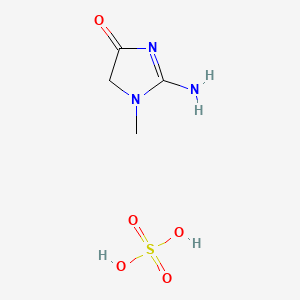
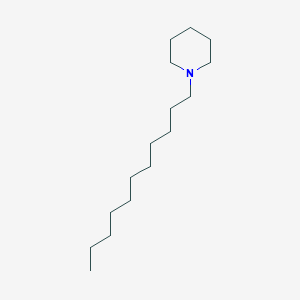
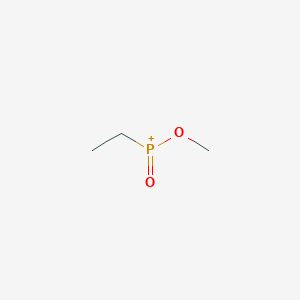
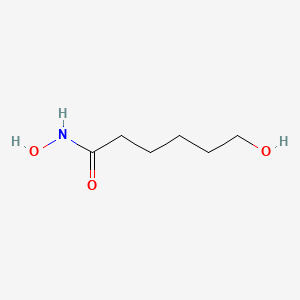
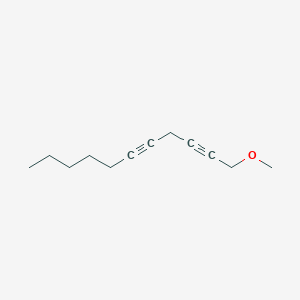
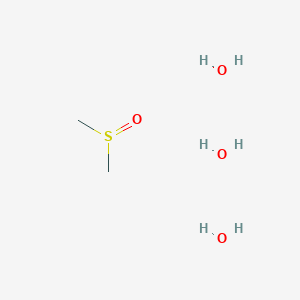
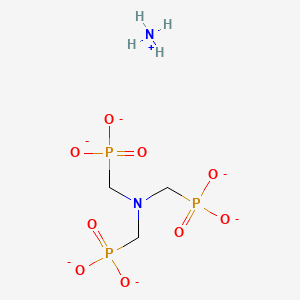
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
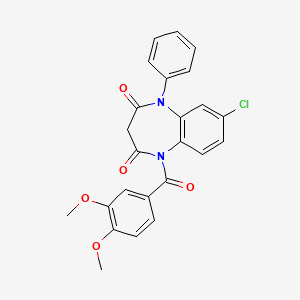
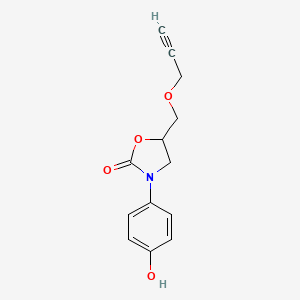
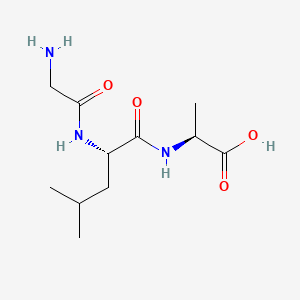
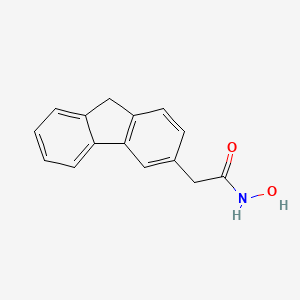
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
